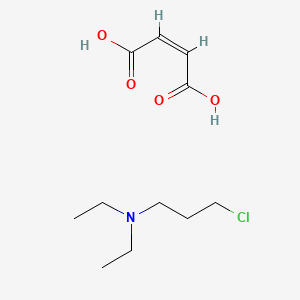![molecular formula C10H11NO B12865871 3,5,7-Trimethylbenzo[c]isoxazole](/img/structure/B12865871.png)
3,5,7-Trimethylbenzo[c]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5,7-Trimethylbenzo[c]isoxazole is a heterocyclic compound featuring a benzene ring fused with an isoxazole ring, substituted with three methyl groups at positions 3, 5, and 7
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethylbenzo[c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5,7-trimethylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.
Reaction Conditions:
Reagents: 3,5,7-Trimethylbenzoyl chloride, hydroxylamine hydrochloride, pyridine
Solvent: Dichloromethane or ethanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental compliance.
化学反应分析
Types of Reactions
3,5,7-Trimethylbenzo[c]isoxazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The isoxazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 3,5,7-trimethylbenzoic acid.
Reduction: Formation of 3,5,7-trimethylbenzylamine.
Substitution: Formation of halogenated derivatives such as 3,5,7-tribromobenzo[c]isoxazole.
科学研究应用
3,5,7-Trimethylbenzo[c]isoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
作用机制
The mechanism of action of 3,5,7-Trimethylbenzo[c]isoxazole depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The isoxazole ring can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the biological pathways involved.
相似化合物的比较
Similar Compounds
3,5-Dimethylisoxazole: Lacks the additional methyl group at position 7, which may affect its reactivity and biological activity.
3,5,7-Trimethylisoxazole: Similar structure but without the fused benzene ring, leading to different chemical properties and applications.
3,5,7-Trimethylbenzo[d]isoxazole: An isomer with different positioning of the isoxazole ring, resulting in distinct chemical behavior.
Uniqueness
3,5,7-Trimethylbenzo[c]isoxazole is unique due to its fused ring structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for designing new materials and drugs with tailored properties.
属性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
3,5,7-trimethyl-2,1-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-6-4-7(2)10-9(5-6)8(3)12-11-10/h4-5H,1-3H3 |
InChI 键 |
UEOPCODRIJFQCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(ON=C2C(=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


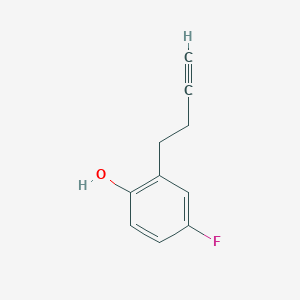
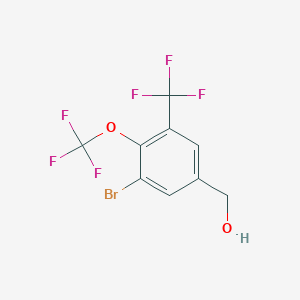
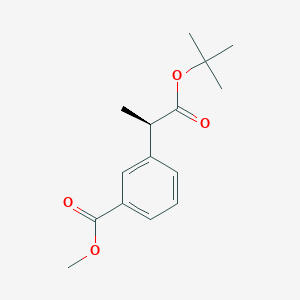
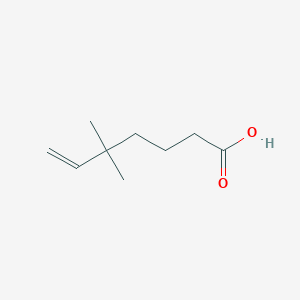


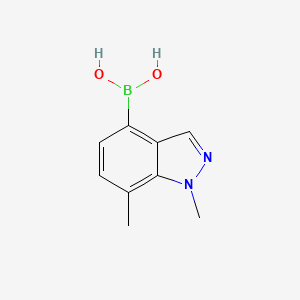


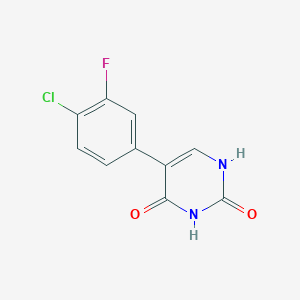
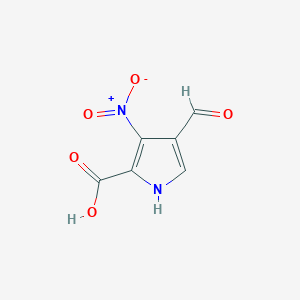
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbonyl chloride](/img/structure/B12865879.png)
